5-(4-Methoxyphenyl)pent-4-ynoic acid
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Overview
Description
5-(4-Methoxyphenyl)pent-4-ynoic acid: is an organic compound with the molecular formula C12H12O3 It features a methoxyphenyl group attached to a pentynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pent-4-ynoic acid typically involves the coupling of a 4-methoxyphenyl group with a pent-4-ynoic acid chain. One common method is through the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methoxyphenyl)pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Methoxyphenyl)pent-4-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the alkyne group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-Pentynoic acid: Similar alkyne group but lacks the methoxyphenyl group.
4-Pentenoic acid: Similar structure but contains a double bond instead of a triple bond.
Propargylacetic acid: Similar alkyne group but with a different substitution pattern.
Uniqueness: 5-(4-Methoxyphenyl)pent-4-ynoic acid is unique due to the presence of both the methoxyphenyl and pent-4-ynoic acid groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
137742-44-0 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)pent-4-ynoic acid |
InChI |
InChI=1S/C12H12O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,3,5H2,1H3,(H,13,14) |
InChI Key |
AQBPMMMIUAGKLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCCC(=O)O |
Origin of Product |
United States |
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